molecular formula C4H3Cl2NO2S2 B13251573 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride

5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride

Cat. No.: B13251573
M. Wt: 232.1 g/mol
InChI Key: PHYZPDAYAKGRKB-UHFFFAOYSA-N
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Description

5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride: is an organic compound with the molecular formula C4H3Cl2NO2S2. It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is typically used in various chemical reactions and has applications in multiple fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chloride reagents. One common method includes the reaction of 5-chloro-3-methyl-1,2-thiazole with chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process often includes steps such as purification and crystallization to ensure the compound’s high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives .

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is used as a building block for synthesizing more complex molecules. It is often employed in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antifungal, and anti-inflammatory properties .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. It is also utilized in the production of polymers and resins .

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride involves its reactivity with various nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide derivatives, where the compound acts as a sulfonylating agent .

Molecular Targets and Pathways: The specific molecular targets and pathways depend on the derivatives formed from this compound. For instance, sulfonamide derivatives may inhibit bacterial enzymes, leading to antimicrobial effects .

Comparison with Similar Compounds

Uniqueness: 5-Chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it valuable in multiple applications .

Properties

Molecular Formula

C4H3Cl2NO2S2

Molecular Weight

232.1 g/mol

IUPAC Name

5-chloro-3-methyl-1,2-thiazole-4-sulfonyl chloride

InChI

InChI=1S/C4H3Cl2NO2S2/c1-2-3(11(6,8)9)4(5)10-7-2/h1H3

InChI Key

PHYZPDAYAKGRKB-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1S(=O)(=O)Cl)Cl

Origin of Product

United States

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